4-Fluorobenzaldehyde-2,3,5,6-D4

Vue d'ensemble

Description

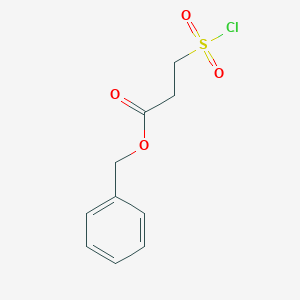

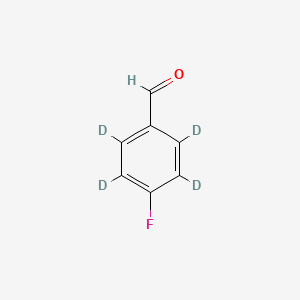

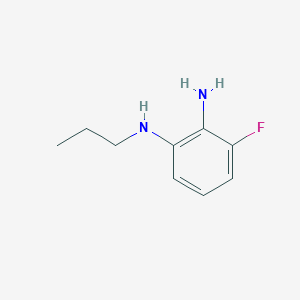

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled compound of 4-Fluorobenzaldehyde . It is a stable isotope and is often used in research . It is a synthetic intermediate because the fluorine can be replaced via an oxidation reaction .

Synthesis Analysis

The 4-fluorobenzaldehyde isomer can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde . A commercially feasible process for producing 4-Fluorobenzaldehyde involves heating a mixture of fluorobenzene and a strong Lewis acid with dissolved hydrogen halide .Molecular Structure Analysis

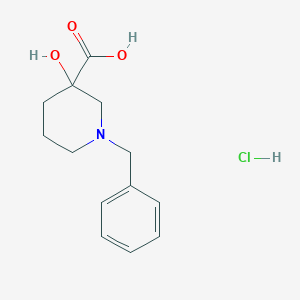

The molecular formula of this compound is C7HD4FO . The molecular weight is 128.14 . The structure of the compound includes a fluorine atom and an aldehyde group attached to a benzene ring .Chemical Reactions Analysis

Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties . A new three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluorobenzaldehyde include a melting point of -44.5°C, a boiling point of 175°C, a flash point of 55°C, and a density of 1.18 g/cm3 . The compound is a liquid and appears colorless to light yellow .Applications De Recherche Scientifique

Synthesis and Derivatives

4-Fluorobenzaldehyde has been utilized in various synthetic processes. For example, a method was developed for its synthesis from 4-chlorobenzaldehyde using potassium fluoride, tetraphenylphosphonium halide, and polyethylene glycol dimethyl ether, yielding good results (Yoshida & Kimura, 1988). Additionally, 4-fluorobenzaldehyde has been used in the preparation of thiazolidin-4-one derivatives with notable antioxidant activity (El Nezhawy et al., 2009).

Molecular Structure and Dynamics

The molecular structure of gaseous 4-fluorobenzaldehyde was determined by a combination of gas electron diffraction, microwave spectroscopy, and ab initio calculations, revealing a planar Cs symmetry structure (Samdal et al., 1997). In another study, vibrational dynamics of 4-fluorobenzaldehyde were analyzed using periodic DFT calculations, providing insights into its Infrared, Raman, and Inelastic Neutron Scattering spectra (Ribeiro-Claro et al., 2019).

C-H...O Hydrogen Bonding

The presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde was studied using theoretical and spectroscopic methods, revealing significant insights into its bonding geometry and spectroscopic properties (Ribeiro-Claro et al., 2002).

Advanced Material Synthesis

4-Fluorobenzaldehyde has been utilized in the synthesis of advanced materials. For instance, it was used in the reaction with melamine to yield microporous polyaminal networks, showing increased BET specific surface areas and high CO2 adsorption enthalpies, making them effective for carbon dioxide adsorption and selectivity over nitrogen and methane (Li et al., 2016).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-Fluorobenzaldehyde-2,3,5,6-D4 is a deuterium-labeled version of 4-Fluorobenzaldehyde . It is primarily used in life sciences research

Mode of Action

It is known that fluorobenzaldehydes, including 4-fluorobenzaldehyde, can be used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have been found to possess antimicrobial properties .

Biochemical Pathways

It is known that fluorobenzaldehydes can be used as synthetic intermediates, and the fluorine can be replaced via oxidation reaction .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It is known that fluorobenzaldehydes can be used to make a variety of schiff base compounds, some of which have antimicrobial properties .

Action Environment

It is known that the compound is stable under normal room temperature conditions .

Analyse Biochimique

Biochemical Properties

4-Fluorobenzaldehyde-2,3,5,6-D4 plays a crucial role in various biochemical reactions. It is often used as a tracer in metabolic studies due to its stable isotope labeling. The compound interacts with several enzymes and proteins, including aldehyde dehydrogenase and cytochrome P450 enzymes. These interactions are essential for the oxidation and reduction reactions that this compound undergoes in the body .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes such as aldehyde dehydrogenase, inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function, ultimately affecting the metabolic pathways in which the enzyme is involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects can include changes in gene expression, enzyme activity, and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects can occur at very high doses, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, which are crucial for its oxidation and reduction reactions. These interactions can affect the metabolic flux and levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. The compound may be directed to particular organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects .

Propriétés

IUPAC Name |

2,3,5,6-tetradeuterio-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQXIWFBQSVDPP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(dimethylhydrazin-1-ylidene)methyl]-1-methyl-1H-pyrazole](/img/structure/B1442936.png)

![Tert-butyl 1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1442944.png)